7-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]chromen-2-one
Description
Molecular Architecture and IUPAC Nomenclature
The molecular structure of 7-[(7-methyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-yl)oxy]chromen-2-one represents a sophisticated hybrid architecture combining two distinct pharmacophoric units through an ether linkage. The compound exists in two closely related structural variants, differing primarily in the presence or absence of a methyl substituent on the coumarin ring. The primary variant, designated with CAS number 315683-23-9, incorporates a 4-methyl substitution on the chromen-2-one moiety, resulting in the molecular formula C21H18N2O3S and a molecular weight of 378.4442 Da. The secondary variant, characterized by the molecular formula C20H16N2O3S and molecular weight 364.41764 Da, lacks the methyl substitution on the coumarin ring.
The IUPAC nomenclature reflects the complex bicyclic nature of the molecule, where the benzothieno[2,3-d]pyrimidine core represents a fused heterocyclic system containing sulfur and nitrogen heteroatoms. The tetrahydro designation indicates partial saturation of the benzene ring within the benzothienopyrimidine framework, specifically at positions 5, 6, 7, and 8. The 7-methyl substitution provides additional structural complexity and potential for enhanced biological activity through increased lipophilicity and altered electronic distribution. The ether bridge connecting the benzothienopyrimidine and coumarin moieties occurs at position 4 of the pyrimidine ring and position 7 of the coumarin system, creating a conformationally flexible linker that influences molecular recognition and binding properties.
The molecular architecture demonstrates strategic design principles commonly employed in modern medicinal chemistry, where hybrid molecules combine multiple pharmacophores to achieve enhanced or novel biological activities. Research indicates that such hybridization approaches can effectively improve synergistic anticancer activity, as demonstrated in related coumarin-furo[2,3-d]pyrimidone combinations that showed significant inhibitory activity against HepG2 cells with IC50 values of 7.72 ± 1.56 μM. The structural relationship to clinically relevant compounds further validates the design rationale, as benzothieno[2,3-d]pyrimidine derivatives have been studied as adenosine receptor modulators and inhibitors of heat shock protein 90.
| Property | 4-Methyl Variant | Non-Methyl Variant |
|---|---|---|
| CAS Number | 315683-23-9 | Not specified |
| Molecular Formula | C21H18N2O3S | C20H16N2O3S |
| Molecular Weight | 378.4442 Da | 364.41764 Da |
| SMILES | CC1CCc2c(C1)sc1c2c(ncn1)Oc1ccc2c(c1)oc(=O)cc2C | Not specified |
Crystallographic Analysis and Conformational Studies
Crystallographic analysis of benzothieno[2,3-d]pyrimidine derivatives reveals important structural insights relevant to understanding the conformational behavior of 7-[(7-methyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-yl)oxy]chromen-2-one. Related selenium-coumarin probes have demonstrated specific conformational arrangements where phenylselenide groups adopt either parallel or perpendicular orientations relative to the coumarin moiety, depending on structural modifications such as esterification. These findings suggest that the benzothienopyrimidine-coumarin hybrid may exhibit similar conformational flexibility, with the relative orientation of the two pharmacophoric units influencing biological activity and molecular recognition properties.
The tetrahydro nature of the benzothienopyrimidine component introduces conformational complexity through ring puckering and chair-boat transitions in the cyclohexene ring system. Quantum chemical calculations on related tetrahydrobenzothieno[2,3-d]pyrimidine derivatives indicate preferred conformations that minimize steric interactions while maintaining optimal electronic conjugation throughout the fused ring system. The 7-methyl substitution within the tetrahydro ring system likely adopts an equatorial position to minimize 1,3-diaxial interactions, consistent with standard cyclohexane conformational analysis principles.
The ether linkage between the benzothienopyrimidine and coumarin moieties provides rotational freedom around the C-O-C bonds, enabling multiple conformational states. Molecular dynamics simulations of similar hybrid molecules suggest that the preferred conformations involve partial stacking interactions between the aromatic systems, balancing attractive π-π interactions with steric repulsion. The coumarin lactone ring maintains its characteristic planar geometry, while the benzothienopyrimidine core exhibits slight deviations from planarity due to the tetrahydro substitution pattern.
Crystal packing analysis of related compounds reveals that hydrogen bonding interactions play crucial roles in determining solid-state structure and potentially influencing dissolution and bioavailability properties. The nitrogen atoms in the pyrimidine ring serve as hydrogen bond acceptors, while the lactone carbonyl oxygen provides additional hydrogen bonding sites. These intermolecular interactions contribute to crystal stability and may influence pharmaceutical properties such as polymorphism and solubility characteristics.
Electronic Structure and Quantum Chemical Calculations
The electronic structure of 7-[(7-methyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-yl)oxy]chromen-2-one reflects the complex interplay between multiple aromatic systems and heteroatoms, creating a molecule with sophisticated electronic properties suitable for various biological interactions. Quantum chemical calculations on related benzothienopyrimidine derivatives indicate significant electronic delocalization throughout the fused heterocyclic framework, with particular concentration of electron density at the nitrogen and sulfur heteroatoms. The pyrimidine ring system exhibits electron-deficient characteristics due to the electronegativity of nitrogen atoms, while the thiophene component contributes electron-rich sulfur orbital interactions that modulate overall electronic distribution.
The coumarin moiety contributes distinctive electronic features through its α,β-unsaturated lactone system, which creates an electron-withdrawing environment that influences the overall dipole moment and polarizability of the hybrid molecule. Computational studies on coumarin-heterocycle hybrids demonstrate that the lactone carbonyl group serves as a strong electron-accepting center, facilitating charge transfer interactions with biological targets. The ether linkage provides electronic communication between the two pharmacophoric units while maintaining sufficient separation to preserve individual electronic characteristics.
Frontier molecular orbital analysis reveals that the HOMO (Highest Occupied Molecular Orbital) is primarily localized on the benzothienopyrimidine core, particularly around the sulfur atom and nitrogen centers, while the LUMO (Lowest Unoccupied Molecular Orbital) extends across both the pyrimidine and coumarin systems. This orbital distribution suggests potential for both nucleophilic and electrophilic interactions with biological targets, consistent with the diverse biological activities observed in related compounds. The calculated HOMO-LUMO energy gap indicates moderate reactivity and stability, suitable for pharmaceutical applications.
Electrostatic potential mapping demonstrates regions of high electron density around the nitrogen and oxygen heteroatoms, creating potential hydrogen bonding and coordination sites for protein interactions. The sulfur atom in the thiophene ring exhibits unique electronic properties that may contribute to specific binding interactions with cysteine residues or metal cofactors in enzyme active sites. These electronic characteristics support the observed biological activities and provide rational basis for structure-activity relationship studies.
| Electronic Property | Calculated Value | Biological Relevance |
|---|---|---|
| Dipole Moment | Moderate | Membrane permeability |
| HOMO Energy | Elevated (sulfur-centered) | Nucleophilic reactivity |
| LUMO Energy | Distributed | Electrophilic potential |
| Polarizability | High | Protein binding affinity |
Properties
IUPAC Name |
7-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-11-2-6-14-16(8-11)26-20-18(14)19(21-10-22-20)24-13-5-3-12-4-7-17(23)25-15(12)9-13/h3-5,7,9-11H,2,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQLCPZKELNFHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=NC=NC(=C23)OC4=CC5=C(C=C4)C=CC(=O)O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of pyrido [2,3-d]pyrimidines, which are known to exhibit a wide range of biological activities. .
Mode of Action
Similar compounds in the pyrido [2,3-d]pyrimidines class are known to interact with their targets leading to various biological effects.
Biochemical Pathways
Pyrido [2,3-d]pyrimidines are known to affect various pathways due to their wide range of biological activities
Result of Action
Compounds in the pyrido [2,3-d]pyrimidines class are known to exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities.
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is not well studied. Factors such as pH, temperature, and presence of other molecules could potentially affect the compound’s action.
Biological Activity
The compound 7-[(7-Methyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-yl)oxy]chromen-2-one is a synthetic derivative belonging to the class of chromenone compounds. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 500.612 g/mol. The structure features a chromenone backbone substituted with a tetrahydro-benzothiolo-pyrimidine moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C28H28N4O3S |
| Molecular Weight | 500.612 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Solubility | Not specified |
The biological activity of this compound has been linked to its interaction with various cellular pathways. It is hypothesized that the chromenone structure may modulate signaling pathways associated with G protein-coupled receptors (GPCRs), which play significant roles in numerous physiological processes.
Key Mechanisms:
- GPCR Modulation : The compound may influence GPCR signaling, potentially affecting intracellular cyclic AMP levels and subsequent downstream effects on cellular activity .
- Antioxidant Activity : Compounds in the chromenone family often exhibit antioxidant properties, which can mitigate oxidative stress in cells .
Biological Activity
Research indicates that 7-[(7-Methyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-yl)oxy]chromen-2-one possesses several biological activities:
- Anticancer Properties : Studies have shown that derivatives of chromenones can induce apoptosis in cancer cells through mechanisms involving cytochrome C release and caspase activation. This suggests potential applications in cancer therapy .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediating immune responses .
- Neuroprotective Effects : Some studies suggest that similar compounds can protect neuronal cells from damage due to oxidative stress and inflammation, indicating potential use in neurodegenerative diseases .
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Anticancer Activity : A study demonstrated that a related chromenone derivative significantly inhibited the growth of lung cancer cell lines, suggesting that structural modifications could enhance anticancer efficacy .
- Inflammation Model : In animal models of inflammation, derivatives exhibited reduced edema and inflammatory markers when treated with the compound, indicating its potential as an anti-inflammatory agent .
Scientific Research Applications
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of chromenones can inhibit cancer cell proliferation. For instance, related compounds have demonstrated promising results against liver carcinoma cell lines such as HEPG2 .
- Antimicrobial Properties : Some chromenone derivatives have been evaluated for their antimicrobial activity against various pathogens. The presence of the benzothiolo and pyrimidine components may enhance this activity.
Synthesis of New Derivatives
The compound can serve as a scaffold for synthesizing new derivatives with enhanced pharmacological properties. For example:
- Heterocyclic Synthesis : The compound can be modified to create new heterocycles that may possess improved anticancer or antimicrobial properties. Research has indicated successful synthesis of various derivatives through reactions involving hydrazine and other reagents .
Case Studies
- Antiproliferative Agents : A study synthesized several derivatives based on chromenone structures and tested them against cancer cell lines. Some derivatives showed IC50 values in the low micromolar range, indicating strong antiproliferative effects .
- Mechanistic Studies : Investigations into the mechanisms of action revealed that some derivatives induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the caspase cascade .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 7-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]chromen-2-one are compared below with analogous compounds, focusing on core modifications, substituent effects, and biological activities.
Table 1: Structural and Functional Comparison of Analogous Compounds
*Inferred based on structural similarity to .
Key Observations:
Replacement with a pyrrolo[2,3-d]pyrimidine core (as in SRI-32007) introduces a nitrogen atom, altering electronic properties and enabling hydrogen bonding in antiviral activity .
Substituent Effects :
- The 7-O-linked chromen-2-one group in the target compound contrasts with the 3-C-linked chromen-2-one in , which may affect π-π stacking interactions with biological targets .
- 4-Bromophenyl substitution in enhances antiviral potency, likely due to halogen bonding with viral proteins .
Biological Activity: Compounds with chromen-2-one moieties (e.g., ) often exhibit anti-inflammatory or antiviral activities, while furochromene derivatives () show analgesic effects due to COX-2 inhibition . The absence of polar groups (e.g., sulfonyl or morpholino in SRI-32007) in the target compound may limit its solubility but improve blood-brain barrier penetration .
Contradictions and Limitations:
- The chromen-2-one position (7-O vs. 3-C) significantly alters molecular geometry, yet biological data for these variants remain sparse .
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The benzothieno-pyrimidine core is synthesized via cyclocondensation of 2-aminothiophene derivatives with urea or thiourea. For example, 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (CAS: 19819-15-9) reacts with urea under acidic conditions to form the pyrimidine ring.
Reaction Conditions
-
Reactants : 2-Amino-thiophene derivative, urea
-
Catalyst : Concentrated HCl or polyphosphoric acid (PPA)
-
Temperature : 120–140°C
Mechanism :
Hydrogenation to Achieve Saturation
The tetrahydro moiety is introduced by hydrogenating the aromatic benzothiophene ring.
Procedure :
-
Substrate : Benzothieno[2,3-d]pyrimidine
-
Catalyst : Pd/C or Raney Ni
-
Conditions : H (1–3 atm), ethanol, 50–80°C
Synthesis of Chromen-2-one (Coumarin)
Pechmann Condensation
Coumarin is synthesized via acid-catalyzed condensation of resorcinol with ethyl acetoacetate.
Reaction Conditions :
-
Reactants : Resorcinol, ethyl acetoacetate
-
Acid Catalyst : HSO or methanesulfonic acid
-
Temperature : 80–100°C
Mechanism :
-
Formation of a β-keto ester intermediate.
-
Cyclization and dehydration to form the lactone ring.
Coupling of Benzothieno-Pyrimidine and Coumarin Moieties
Nucleophilic Aromatic Substitution (SNAr)
The hydroxyl group of the benzothieno-pyrimidine reacts with an activated coumarin derivative.
Activation of Hydroxyl Group :
-
Conditions : Reflux in POCl, 110°C, 4–6 hours.
Coupling Reaction :
Mitsunobu Reaction
An alternative method for ether formation avoids harsh conditions.
Procedure :
-
Reactants : Benzothieno-pyrimidin-4-ol, coumarin-7-ol
-
Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh)
-
Solvent : THF or DCM
-
Temperature : 0°C to room temperature, 6–12 hours
Optimization and Challenges
Regioselectivity in Coupling
The position of the hydroxyl group on coumarin (7-OH) is critical for regioselective coupling. Competing reactions at other positions (e.g., 6-OH) are minimized using bulky bases or directing groups.
Purification Challenges
-
Chromatography : Silica gel chromatography with ethyl acetate/hexane mixtures (1:3 to 1:1) resolves the product from unreacted intermediates.
-
Crystallization : Ethanol/water mixtures yield pure crystals (melting point: 157–159°C).
Spectroscopic Characterization
Key Data for Target Compound :
-
H NMR (400 MHz, CDCl): δ 7.65 (d, 1H, coumarin H-4), 6.90–7.20 (m, 5H, aromatic), 3.10 (m, 2H, tetrahydro ring), 2.40 (s, 3H, CH).
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing thienopyrimidine-coumarin hybrids like 7-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]chromen-2-one?
- Methodology : Use multi-step condensation reactions involving coumarin precursors (e.g., 7-hydroxy-4-methyl-2H-chromen-2-one) and functionalized thienopyrimidine derivatives. A green synthesis approach employs Cu(II)-tyrosinase enzyme catalysis in phosphate buffer (pH 6.0) for cyclocondensation, yielding high-purity products after ethanol recrystallization .
- Key Parameters :
- Reaction temperature: Ambient (20–25°C).
- Solvent: 50 mM potassium phosphate buffer.
- Catalyst: Cu(II)-tyrosinase (0.5 g per 0.001 mol substrate).
Q. How is structural characterization performed for this compound?
- Techniques :
- X-ray crystallography : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-stacking). Use Bruker SMART CCD diffractometers with SHELXTL/APEX3 software for data collection and refinement .
- Spectroscopy :
- 1H NMR (DMSO-d6): Analyze aromatic protons (δ 6.43–8.63 ppm) and heterocyclic signals (e.g., pyrimidine at δ 7.36 ppm) .
- LC-MS : Confirm molecular weight via [M+H]+ peaks (e.g., m/z 450.9 for a brominated analog) .
Advanced Research Questions
Q. How can crystallographic disorder in the fused thienopyrimidine ring system be resolved during refinement?
- Approach : Apply SHELXL’s PART instruction to model disordered atoms. For example, refine split positions with occupancy constraints (e.g., 70:30 ratio) and isotropic displacement parameters. Validate using R-factors (R1 < 0.05) and electron density maps .
- Case Study : A related compound exhibited disorder in the tetrahydrobenzothiophene ring, resolved via iterative refinement cycles using SHELXTL .
Q. What strategies are effective for analyzing intermolecular interactions in the crystal lattice?
- Method :
Generate Hirshfeld surfaces to visualize close contacts (e.g., C–H⋯F, N–H⋯F).
Quantify interaction distances and angles (e.g., F⋯F = 3.449 Å, C–F⋯F = 91.87°) using Mercury or CrystalExplorer .
- Example Data :
| Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|
| N–H⋯F | 2.12 | 156 |
| C–H⋯F | 2.45 | 145 |
| F⋯F | 3.449 | 91.87 |
Q. How should researchers address contradictions between spectroscopic and crystallographic data?
- Troubleshooting :
- Dynamic vs. Static Disorder : NMR may average signals from disordered conformers, while X-ray captures static disorder. Compare temperature-dependent NMR with low-temperature (123 K) crystallography .
- Sample Purity : Ensure single crystals are derived from chromatographically pure material to avoid polymorphic interference .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound’s biological activity?
- Protocol :
Perform docking simulations (AutoDock Vina) using crystallographic coordinates to predict binding modes with target proteins.
Validate with molecular dynamics (GROMACS) to assess ligand-receptor stability.
Corrogate SAR with experimental IC50 values from enzymatic assays (e.g., kinase inhibition) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
